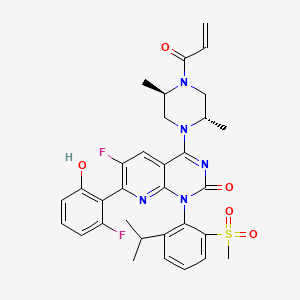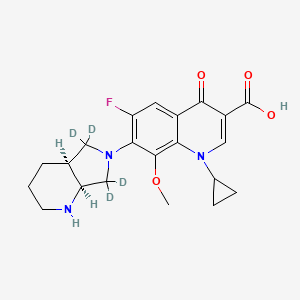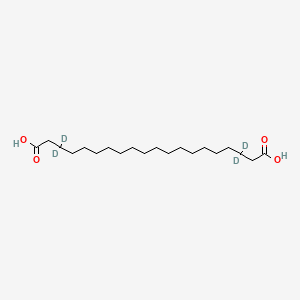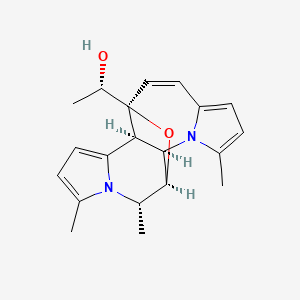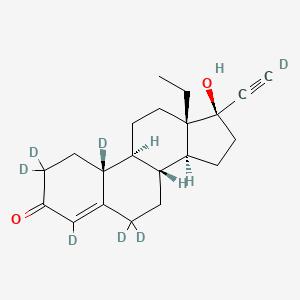
D-(-)-Norgestrel-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levonorgestrel-d7 is a deuterated form of levonorgestrel, a synthetic progestogen widely used in contraceptive formulations. The deuterium atoms in Levonorgestrel-d7 replace hydrogen atoms, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Levonorgestrel-d7 involves the incorporation of deuterium atoms into the levonorgestrel molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure to 5 atm of deuterium gas
Industrial Production Methods
Industrial production of Levonorgestrel-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions to maximize yield and purity
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity levels
Quality control: Ensuring the final product meets stringent regulatory standards for pharmaceutical use
Analyse Des Réactions Chimiques
Types of Reactions
Levonorgestrel-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, chloroform, dichloromethane
Temperature: Varies depending on the reaction, typically ranging from -20°C to 100°C
Major Products Formed
Oxidation: Hydroxylated metabolites
Reduction: Alcohol derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
Levonorgestrel-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of levonorgestrel in the body
Metabolism studies: Investigating metabolic pathways and identifying metabolites
Drug development: Enhancing the understanding of drug interactions and improving the design of new contraceptive formulations
Biological research: Exploring the effects of levonorgestrel on various biological systems and processes
Mécanisme D'action
Levonorgestrel-d7 exerts its effects by binding to progesterone and androgen receptors, inhibiting the release of gonadotropin-releasing hormone from the hypothalamus. This suppression prevents the luteinizing hormone surge, thereby inhibiting ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to enter the uterus and fertilize an egg .
Comparaison Avec Des Composés Similaires
Levonorgestrel-d7 is compared with other synthetic progestogens such as:
- Desogestrel
- Norgestimate
- Gestodene
Uniqueness
- Deuterium labeling : Provides a unique advantage in pharmacokinetic and metabolic studies
- Stability : Enhanced stability due to the presence of deuterium atoms
- Specificity : Allows for precise tracking in biological systems
These features make Levonorgestrel-d7 a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C21H28O2 |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i2D,5D2,6D2,13D,16D |
Clé InChI |
WWYNJERNGUHSAO-XLJOICOCSA-N |
SMILES isomérique |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


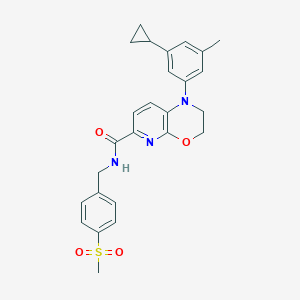
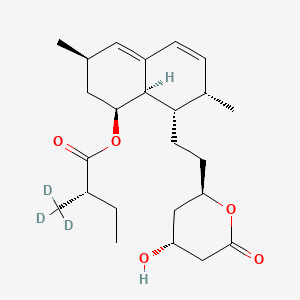

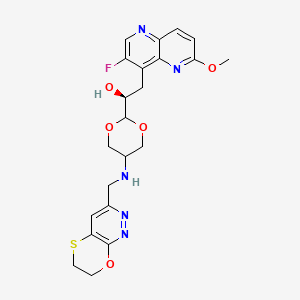

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)
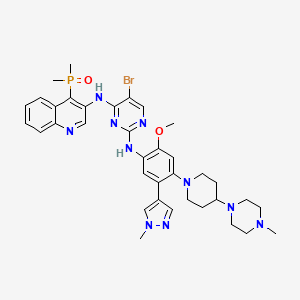
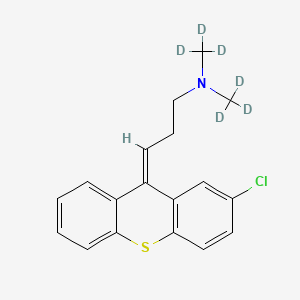
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
